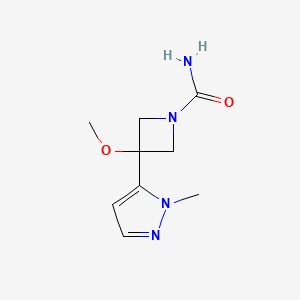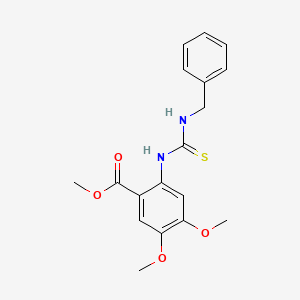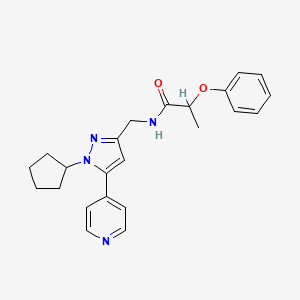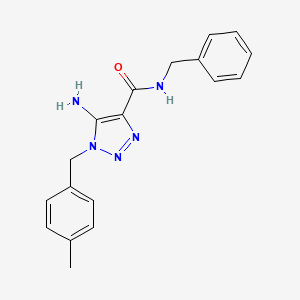![molecular formula C23H26N4O3S B2957252 2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide CAS No. 921846-51-7](/img/structure/B2957252.png)
2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The benzylamino group, for example, is a common functional group in organic chemistry that consists of a benzene ring attached to an amino group . The imidazole ring is a five-membered ring that contains two nitrogen atoms . The acetamide group consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzylamino group could potentially undergo reactions such as N-alkylation . The imidazole ring could participate in various reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the polar acetamide group could impact the compound’s solubility in various solvents . The benzylamino group and the imidazole ring could contribute to the compound’s reactivity .Aplicaciones Científicas De Investigación
pKa Determination and Drug Precursor Applications
- pKa Determination: A study by Duran and Canbaz (2013) focused on synthesizing drug precursor compounds similar to the specified compound, determining their acidity constants via UV spectroscopic studies. These derivatives' pKa values, indicating their acidity or basicity, were thoroughly analyzed, highlighting their relevance in drug formulation and development (Duran & Canbaz, 2013).
Antimicrobial Activities
- Antimicrobial Activities: Sharma et al. (2004) synthesized compounds exhibiting antimicrobial activities against susceptible and resistant Gram-positive and Gram-negative bacteria. These findings suggest the potential utility of similar compounds in developing new antibacterial agents (Sharma, Sharma, & Rane, 2004).
Antioxidant Activity and Coordination Complexes
- Antioxidant Activity and Coordination Complexes: Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives, which share structural similarities with the mentioned compound, revealed significant antioxidant activities. These derivatives, upon coordination with Co(II) and Cu(II) ions, formed complexes that presented potential as antioxidants (Chkirate et al., 2019).
Anticancer Activities
- Anticancer Activities: Duran and Demirayak (2012) explored the anticancer properties of similar acetamide derivatives against various human tumor cell lines, including melanoma. This study underscores the potential therapeutic applications of such compounds in oncology (Duran & Demirayak, 2012).
Antibacterial Agents
- Antibacterial Agents: Ramalingam et al. (2019) synthesized derivatives with significant antibacterial activity, providing insights into designing new drugs to combat bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Cascade Reactions and Heterocyclic Syntheses
- Cascade Reactions and Heterocyclic Syntheses: A study by Schmeyers and Kaupp (2002) on thioureido-acetamides, closely related to the compound of interest, highlighted their utility in synthesizing various heterocyclic compounds through cascade reactions, indicating the versatility of such structures in organic synthesis (Schmeyers & Kaupp, 2002).
Propiedades
IUPAC Name |
N-benzyl-2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-2-17-8-10-19(11-9-17)26-22(30)16-31-23-25-13-20(15-28)27(23)14-21(29)24-12-18-6-4-3-5-7-18/h3-11,13,28H,2,12,14-16H2,1H3,(H,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENJXDGXGIHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)




![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)

